3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine” were not found, related compounds have been synthesized through various methods. For instance, 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles were formed through the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N2 . Its molecular weight is 146.1891 . The IUPAC Standard InChI is InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 146.1891 . The compound has two hydrogen bond acceptors and one freely rotating bond . The ACD/LogP value is -0.63, indicating its lipophilicity .Scientific Research Applications
Catalysis and Biomedical Applications : 3-bpp (a derivative of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine) complexes have been utilized in catalysis, multi-functional spin-crossover switches, biomedical sensors, and the self-assembly of functional soft materials (Halcrow, 2014).
Therapeutic Properties : Pyrrolo[3,4-c]pyridine derivatives, a category that includes this compound, have been studied for their analgesic, sedative, and therapeutic properties. They are considered for the treatment of nervous and immune system diseases, diabetes, and cancer (Wójcicka & Redzicka, 2021).
Anti-bacterial and Anti-cancer Agents : Substituted derivatives like 3-(pyrrol-1-yl)thieno[2,3-b]pyridine have shown potential as anti-bacterial and anti-cancer agents (Gaber, ElSawy & Sherif, 2008).
Iron and Cobalt Complexes : 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine demonstrates a higher stabilization of low-valent oxidation states of iron and cobalt than terpyridine, indicating its potential in the study of metal complexes (Cabort et al., 2003).
Ultrasound-Promoted Synthesis : The compound is also involved in the ultrasound-promoted regioselective synthesis of fused polycyclic structures, providing a method for producing products in short reaction times and with excellent yields (Nikpassand et al., 2010).
Biological Sensing and Spin-State Transitions : 2,6-bis(pyrazolyl)pyridine derivatives, related to this compound, are used as ligands in applications like luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Fluorescent Chemosensors : Synthesized fluorophores based on 2H-pyrrolo[3,4-c]pyridine show good fluorescence activity and high selectivity for Fe3+/Fe2+ cations, useful in living cell applications (Maity et al., 2018).
Synthesis of New Compounds : The synthesis of pyrrolylpyridines, including this compound, offers a simple and convenient approach to new compounds with broad biological activity and practical applications (Nedolya et al., 2015).
Electronic and Conducting Materials : The synthesized polymers from bis(pyrrol-2-yl) arylenes related to this compound are stable in the electrically conducting form and exhibit low oxidation potentials, indicating their potential in electronic applications (Sotzing et al., 1996).
properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5-7,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVPHUMJMZDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461155 | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53844-46-5 | |
Record name | Isomyosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053844465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMYOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A50Y1J4LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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